molecular formula C19H21NO5S B2543149 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline CAS No. 946286-22-2

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline

Cat. No.: B2543149
CAS No.: 946286-22-2
M. Wt: 375.44
InChI Key: IIGDPCWTGCCBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the introduction of the propyl chain and the sulfonyl group. The final step involves the formation of the methylindoline core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine
  • 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine

Comparison: Compared to these similar compounds, 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline is unique due to its methylindoline core, which may confer different chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-14-11-15-5-2-3-6-17(15)20(14)26(21,22)10-4-9-23-16-7-8-18-19(12-16)25-13-24-18/h2-3,5-8,12,14H,4,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGDPCWTGCCBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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